N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Description
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-({5-BUTYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazinoindole moiety, and a sulfanylacetamide group
Properties
Molecular Formula |
C17H18N8O2S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N8O2S/c1-2-3-8-25-11-7-5-4-6-10(11)13-16(25)20-17(22-21-13)28-9-12(26)19-15-14(18)23-27-24-15/h4-7H,2-3,8-9H2,1H3,(H2,18,23)(H,19,24,26) |
InChI Key |
YCCVZVXRWWMCHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NON=C4N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-({5-BUTYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazinoindole moiety: This step may involve the condensation of an indole derivative with a triazine precursor.
Coupling of the oxadiazole and triazinoindole units: This can be done using a coupling reagent such as EDCI or DCC.
Introduction of the sulfanylacetamide group: This step may involve the reaction of the intermediate with a suitable thiol and acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-({5-BUTYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Chemical Biology: It could be used as a probe to study biological processes at the molecular level.
Mechanism of Action
The mechanism of action of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-({5-BUTYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of certain receptors by acting as an agonist or antagonist.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-({5-BUTYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE: can be compared with other compounds featuring oxadiazole, triazinoindole, or sulfanylacetamide groups.
Examples: Compounds such as 4-amino-1,2,5-oxadiazole derivatives, triazinoindole analogs, and sulfanylacetamide-containing molecules.
Uniqueness
The uniqueness of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-({5-BUTYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
